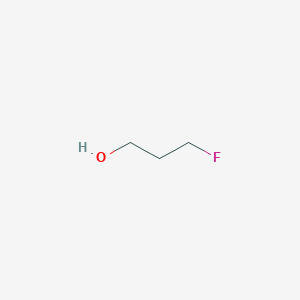

3-Fluoropropan-1-ol

Übersicht

Beschreibung

3-Fluoropropan-1-ol is an organic compound with the chemical formula C3H7FO. It is a colorless liquid with a pungent odor and is miscible with water and many organic solvents . This compound is used as an intermediate in organic synthesis and has various applications in different fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoropropan-1-ol typically involves the following steps:

Reaction of 1-propanol with sulfur trifluoride: 1-Propanol is reacted with sulfur trifluoride to generate 3-fluoropropyl sulfide.

Hydrolysis of 3-fluoropropyl sulfide: The 3-fluoropropyl sulfide is then subjected to a hydrolysis reaction with water to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimizations for large-scale production to ensure efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoropropan-1-ol undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form 3-fluoropropanoic acid.

Reduction: It can be reduced to form 3-fluoropropane.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium hydroxide or potassium hydroxide are commonly used.

Major Products Formed:

Oxidation: 3-Fluoropropanoic acid.

Reduction: 3-Fluoropropane.

Substitution: Various fluorinated derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Fluoropropan-1-ol is primarily utilized as a reagent in the synthesis of fluorinated compounds. Its ability to participate in various chemical reactions allows for the production of fluorinated amino acids and labeled analogues, which are essential for imaging radiotracers in medical diagnostics . The incorporation of fluorine into organic molecules can enhance their biological activity and stability.

Medicinal Chemistry

In medicinal chemistry, this compound acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's reactivity is leveraged to develop new drugs with improved efficacy and reduced side effects. For instance, its role in modifying drug structures can lead to compounds with enhanced binding affinity to biological targets .

Biochemical Studies

The compound is also significant in biochemical research, particularly in studies involving conformational analysis. Its capacity for internal hydrogen bonding allows researchers to investigate molecular interactions and dynamics within biological systems. This property is crucial for understanding enzyme mechanisms and protein folding processes .

Industrial Applications

In industrial settings, this compound is used in the production of polymers and other chemicals. Its unique chemical properties facilitate the development of materials with specific characteristics, such as increased durability or resistance to degradation .

Case Study 1: Imaging Radiotracers

A study conducted on the use of this compound demonstrated its effectiveness as a precursor for radiotracers used in positron emission tomography (PET). The synthesis of fluorinated amino acids from this compound allowed for better visualization of amyloid plaques in the human brain, which is critical for diagnosing neurodegenerative diseases like Alzheimer's .

Case Study 2: Drug Design Implications

Research has shown that the incorporation of this compound into drug molecules can significantly alter their pharmacokinetic properties. For example, studies on various fluorinated compounds revealed that the presence of fluorine could enhance solubility and metabolic stability, leading to improved therapeutic profiles .

Case Study 3: Hydrogen Bonding Dynamics

An investigation into the hydrogen bonding characteristics of this compound revealed its unique ability to form intramolecular hydrogen bonds (IMHBs). This property was studied using NMR spectroscopy and computational methods, showing that these interactions could influence molecular conformation and reactivity . Understanding these dynamics is crucial for rational drug design strategies.

Wirkmechanismus

The mechanism of action of 3-Fluoropropan-1-ol involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

- 1-Fluoro-3-hydroxypropane

- 3-Fluoro-n-propyl alcohol

- 3-Fluoropropanol

- 3-Hydroxypropyl fluoride

Comparison: 3-Fluoropropan-1-ol is unique due to its specific structure, which allows for distinct hydrogen bonding interactions and reactivity patterns compared to its analogues. Its ability to form intramolecular hydrogen bonds makes it particularly interesting for conformational studies .

Biologische Aktivität

3-Fluoropropan-1-ol is a fluorinated alcohol that exhibits a range of biological activities, primarily due to its unique chemical structure and reactivity. This compound is notable for its applications in organic synthesis, particularly in the production of fluorinated compounds, which are valuable in medicinal chemistry and biochemical research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential applications in various fields.

Chemical Structure :

this compound has a molecular formula of C₃H₇FO and a molecular weight of 76.09 g/mol. The presence of the fluorine atom significantly influences its chemical behavior, particularly in hydrogen bonding interactions.

Mechanism of Action :

The biological activity of this compound is largely dependent on its ability to participate in biochemical reactions. It acts as a reagent in the synthesis of fluorinated amino acids and other compounds, which can modulate various biological pathways. Its interaction with enzymes and proteins can lead to alterations in cellular signaling, gene expression, and metabolic processes.

Pharmacokinetics

The pharmacokinetic profile of this compound remains underexplored; however, its small polar structure suggests that it is likely well-absorbed and distributed throughout biological systems. The absorption, distribution, metabolism, and excretion (ADME) properties are crucial for understanding its potential therapeutic applications. As it participates in various biochemical pathways, the metabolism and excretion routes would vary based on the specific reactions it undergoes.

Cellular Effects

This compound has been shown to influence several cellular processes:

- Cell Signaling : It can modulate signaling pathways by interacting with cellular proteins, leading to changes in cell proliferation, differentiation, and apoptosis.

- Gene Expression : The compound may affect gene expression profiles through its interactions with transcription factors or other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound can form hydrogen bonds with biomolecules. This ability to engage in intramolecular hydrogen bonding (IMHB) is significant as it can alter the conformational stability of proteins and other macromolecules, potentially enhancing or inhibiting their functions .

Research Applications

This compound has diverse applications across several fields:

- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceuticals, particularly those requiring fluorination for enhanced biological activity or stability.

- Biochemical Research : The compound is utilized in studies focusing on conformational analysis due to its unique hydrogen bonding capabilities. This property allows researchers to explore the dynamics of protein folding and function .

Synthesis of Fluorinated Amino Acids

In one study, this compound was used as a precursor for synthesizing fluorinated amino acids that serve as imaging radiotracers. These compounds have potential applications in positron emission tomography (PET), enhancing the visualization of metabolic processes in vivo .

Evaluation of Biological Activity

Research has demonstrated that derivatives of this compound exhibit varying levels of biological activity against different cellular targets. For instance, studies have shown that certain alkoxy derivatives derived from this compound possess significant inhibitory effects on specific enzymes involved in disease pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇FO |

| Molecular Weight | 76.09 g/mol |

| Boiling Point | Approx. 100 °C |

| Solubility | Soluble in water |

| Biological Activity | Effect |

|---|---|

| Cell Proliferation | Modulated by enzyme interaction |

| Gene Expression | Altered through protein binding |

| Enzyme Inhibition | Significant against specific targets |

Eigenschaften

IUPAC Name |

3-fluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO/c4-2-1-3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRJUIXKEMCEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196764 | |

| Record name | Propanol, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-43-1 | |

| Record name | 1-Propanol, 3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanol, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the hydrogen bonding in 3-fluoropropan-1-ol unique?

A: While it's known that fluorine can act as a hydrogen bond acceptor, its role in flexible molecules like this compound was debated. Research has now demonstrated, for the first time, the presence of intramolecular OH···F hydrogen bonds (IMHBs) even in the parent this compound [, ]. This is significant because it challenges previous assumptions and highlights the impact of fluorination on hydrogen bonding in aliphatic alcohols.

Q2: How does the stereochemistry of fluorohydrins affect these IMHBs?

A: The strength of the OH···F IMHB is sensitive to the molecule's overall 3D shape. For instance, in isomers of 4-fluoropentan-2-ol, the (h1)J(OH···F) coupling constants, indicative of IMHB strength, differ considerably between the syn and anti forms (6.6 and 1.9 Hz, respectively) [, ]. This highlights the delicate interplay between stereochemistry and IMHB formation.

Q3: How strong are these OH···F IMHBs compared to other hydrogen bonds?

A: Interestingly, computational studies reveal that the OH···F IMHBs in this compound and its derivatives are not drastically weaker than the more common OH···OMe hydrogen bonds [, ]. This surprising finding underscores the significant hydrogen bond accepting capacity of fluorine, even in a flexible molecular environment.

Q4: What are the implications of these findings for drug design?

A: Understanding the subtle ways fluorine impacts hydrogen bonding, as seen in this compound, can be crucial for drug design. By strategically incorporating fluorine, medicinal chemists can fine-tune a molecule's properties, potentially influencing its binding affinity, solubility, and ultimately, its efficacy [, ]. This knowledge opens up exciting avenues for rational drug design strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.